molecular formula C15H18ClNO3 B322758 2-{[(3-Chloro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid

2-{[(3-Chloro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B322758
M. Wt: 295.76 g/mol
InChI Key: KOOIZLHXFSOYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3-Chloro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid is an organic compound with the molecular formula C15H18ClNO3 It is a derivative of cyclohexanecarboxylic acid and contains a chloro-substituted aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid typically involves the reaction of 3-chloro-4-methylaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-{[(3-Chloro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chloro-2-methylanilino)carbonyl]phenoxyacetic acid
  • 4-[(3-Chloro-2-methylanilino)carbonyl]phenoxyacetic acid
  • 4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid

Uniqueness

2-{[(3-Chloro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid is unique due to its specific structural features, such as the chloro-substituted aniline group and the cyclohexanecarboxylic acid moiety. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H18ClNO3

Molecular Weight

295.76 g/mol

IUPAC Name

2-[(3-chloro-4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H18ClNO3/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(19)20/h6-8,11-12H,2-5H2,1H3,(H,17,18)(H,19,20)

InChI Key

KOOIZLHXFSOYRX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCCC2C(=O)O)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCCC2C(=O)O)Cl

solubility

44.4 [ug/mL]

Origin of Product

United States

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